![molecular formula C20H20N2O4 B6539107 methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamoyl)benzoate CAS No. 1060294-08-7](/img/structure/B6539107.png)
methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamoyl)benzoate
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Description
“Methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamoyl)benzoate” is a complex organic compound. It contains several functional groups, including an ester group (benzoate), a carbamoyl group attached to a cyclopropyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 48 bonds, including 29 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, and 12 aromatic bonds. It also contains 1 three-membered ring (cyclopropyl), 2 six-membered rings (phenyl and benzoate), 1 ester group (aromatic), 1 secondary amide (aromatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
As an ester, this compound could undergo a variety of reactions. For example, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Mechanism of Action
Target of Action
The primary targets of “methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamoyl)benzoate” are currently unknown
Mode of Action
It is known that the compound undergoes intra-molecular cyclopropanation, which is accompanied by stereo-selective alkylation of the cyclopropane . This process leads to region-selective ring opening of a cyclopropane moiety .
Result of Action
The molecular and cellular effects of “methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamoyl)benzoate” are currently unknown
properties
IUPAC Name |
methyl 4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-20(25)15-6-4-14(5-7-15)19(24)22-17-8-2-13(3-9-17)12-18(23)21-16-10-11-16/h2-9,16H,10-12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVAYLXWIPOZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamoyl)benzoate |
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